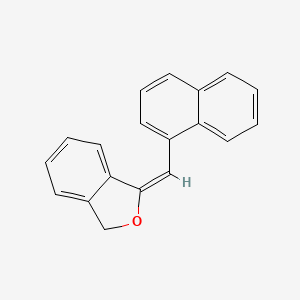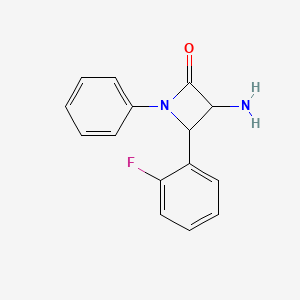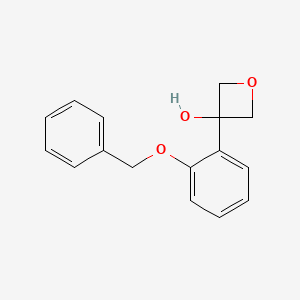![molecular formula C16H24N2O B11858829 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a spirocyclic framework that combines both oxygen and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves a multi-step process. One common method includes the use of olefin metathesis reactions facilitated by a Grubbs catalyst. This approach allows for the construction of the spirocyclic framework in a controlled manner. Another method involves the Prins cyclization reaction, which enables the formation of the spirocyclic scaffold in a single step while introducing various substituents at specific positions .
Industrial Production Methods
Industrial production of this compound often relies on optimizing the synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and reaction conditions, such as controlled temperature and pressure, plays a crucial role in scaling up the production process. Additionally, purification techniques like chromatography and recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents like sodium azide, electrophilic reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized spirocyclic compounds .
Applications De Recherche Scientifique
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Mécanisme D'action
The mechanism of action of 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. As a dual μ-opioid receptor agonist and σ1 receptor antagonist, the compound exerts its effects by binding to these receptors and modulating their activity. This dual activity is believed to contribute to its potent analgesic effects while minimizing side effects such as constipation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecane: A structurally similar compound with variations in the substituents.
4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane: Another derivative with a tert-butyl group at the 4-position.
Uniqueness
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane stands out due to its balanced dual activity as a μ-opioid receptor agonist and σ1 receptor antagonist. This unique combination of activities makes it a promising candidate for the development of safer and more effective analgesics .
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
4-(2-phenylethyl)-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)6-11-18-12-13-19-16(14-18)7-9-17-10-8-16/h1-5,17H,6-14H2 |
Clé InChI |
YQBYNXSWQXJTPI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CN(CCO2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)
![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)
![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)





![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)




